TSHR Antagonist Potency: 2,6-Di-tert-butyl-4-[1H-indol-3-yl(thiophen-2-yl)methyl]phenol vs. Clinically-Relevant TSHR Antagonist Thresholds
The target compound exhibits an IC₅₀ of 82 nM for antagonist activity at the human thyroid-stimulating hormone receptor (TSHR) expressed in HEK293 cells, measured by reduction in cAMP production using a Eu-cAMP tracer-based TR-FRET assay [1]. This places it within the sub-100 nM potency range considered meaningful for GPCR antagonist lead identification. For context, the well-characterized TSHR antagonist NCGC00242364 (a thienopyrimidine) has a reported IC₅₀ of ~50 nM in similar cAMP assays, while many screening hits in TSHR programs display IC₅₀ values above 1 µM [2]. The observed 82 nM value thus differentiates this compound from the majority of unoptimized TSHR screening candidates.
| Evidence Dimension | TSHR antagonist activity (cAMP reduction) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM |
| Comparator Or Baseline | NCGC00242364 IC₅₀ ≈ 50 nM; typical TSHR screening hits IC₅₀ > 1 µM |
| Quantified Difference | 12-fold improvement over 1 µM threshold; within 1.6-fold of a known lead antagonist |
| Conditions | Human TSHR expressed in HEK293 cells; Eu-cAMP tracer TR-FRET; 2 h incubation |
Why This Matters
This potency level justifies inclusion in TSHR-focused drug discovery programs (Graves' disease, thyroid orbitopathy) and distinguishes the compound from weaker GPCR screening hits that lack the necessary target engagement for in vivo progression.
- [1] BindingDB Entry BDBM50614116 / CHEMBL5285143. IC₅₀ = 82 nM for antagonist activity at human TSHR expressed in HEK293 cells. https://www.bindingdb.org/bind/index.jsp (accessed 2026-05-10). View Source
- [2] Gershengorn, M. C., et al. A small-molecule antagonist of the TSH receptor. Endocrinology, 2014, 155(5), 1871-1878. (Representative TSHR antagonist potency benchmark). View Source
